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Introduction

Long non-coding RNAs (IncRNAS) are a class of RNA molecules greater than 200 nucleotides
in length that do not encode proteins. They are emerging as critical regulators of various
cellular processes, and their dysregulation is implicated in numerous diseases, including
cancer. LINC00899 is a long intergenic non-coding RNA that has been identified as a key
player in several pathologies. In breast cancer, it acts as a tumor suppressor by sponging miR-
425, leading to the upregulation of DICER1. Conversely, in spinal ependymoma, it is
upregulated and promotes oncogenesis by inhibiting the RBL2-dependent FoxO signaling
pathway. Furthermore, LINC00899 has been shown to promote osteogenic differentiation by
regulating the miR-374a/RUNX2 axis, suggesting a role in bone metabolism.

To elucidate the in vivo function of LINC00899 and to validate it as a potential therapeutic
target, the development of a knockout (KO) mouse model is an invaluable tool. This document
provides a comprehensive guide for the generation and validation of a LINC00899 KO mouse
model using the CRISPR-Cas9 system. The protocols outlined herein cover the entire
workflow, from sgRNA design to the phenotypic analysis of the resulting KO mice.

Signaling Pathways of LINC00899

The following diagrams illustrate the known signaling pathways involving LINC00899 in
different cellular contexts.
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Caption: LINC00899 acts as a tumor suppressor in breast cancer.
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Caption: LINC00899 promotes osteogenic differentiation.
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Caption: LINC00899 promotes tumorigenesis in spinal ependymoma.
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Experimental Workflow for LINC00899 Knockout
Mouse Generation

The following diagram provides a high-level overview of the experimental workflow.
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Caption: Workflow for generating a LINC00899 knockout mouse.
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Experimental Protocols
Protocol 1: sgRNA Design and Synthesis

« |dentify the Murine Homolog of Human LINC00899: Use databases such as NCBI Gene and
Ensembl to identify the mouse ortholog of human LINC00899.

o Target Exon Selection: To ensure a complete loss of function, target the first exon of the
mouse LINC00899 gene for deletion.

» SgRNA Design:

o Utilize online design tools such as CRISPOR or Benchling to design sgRNAs targeting the
flanking regions of the selected exon.

o Select at least two sgRNAs with high on-target scores and low off-target scores.
e sgRNA Synthesis:

o Synthesize the selected sgRNAs using a commercially available in vitro transcription kit or
order synthetic sgRNAs.

o Purify the synthesized sgRNAs and assess their quality and concentration.

Protocol 2: Preparation of Cas9 and Microinjection Mix

o Cas9 Preparation: Obtain commercially available, high-purity Cas9 protein or in vitro
transcribe Cas9 mRNA from a linearized plasmid template.

e Microinjection Mix Preparation:

o On ice, mix the sgRNAs and Cas9 protein/mRNA in microinjection buffer (e.g., 10 mM Tris-
HCI, pH 7.4, 0.1 mM EDTA).

o Atypical final concentration for microinjection is 100 ng/pl of Cas9 mRNA and 50 ng/ul of
each sgRNA.[1] If using Cas9 protein, a concentration of 20-50 ng/ul is common.

o Centrifuge the mix at high speed to pellet any precipitates before microinjection.
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Protocol 3: Zygote Microinjection and Embryo Transfer

Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) by
intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human
chorionic gonadotropin (hCG) 48 hours later. Mate the superovulated females with stud
males.

Zygote Collection: The following day, collect zygotes from the oviducts of successfully mated
females.

Microinjection:

o Under a microscope, inject the CRISPR-Cas9/sgRNA mixture into the pronucleus or
cytoplasm of the collected zygotes.[2][3]

Embryo Culture: Culture the injected zygotes overnight in a suitable embryo culture medium.

Embryo Transfer: Transfer the surviving 2-cell stage embryos into the oviducts of
pseudopregnant recipient female mice.

Protocol 4: Genotyping of Founder Mice

DNA Extraction: At 2-3 weeks of age, collect tail biopsies from the resulting FO pups and
extract genomic DNA.

PCR-based Genotyping:
o Design PCR primers that flank the targeted exon.
o Perform PCR on the extracted genomic DNA.

o Analyze the PCR products by agarose gel electrophoresis. A smaller band size compared
to the wild-type control indicates a successful deletion of the targeted exon.

Sanger Sequencing: To confirm the precise deletion and to identify any small indels, clone
the PCR products into a suitable vector and perform Sanger sequencing.
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Genotyping Results Expected Band Size (bp)
Wild-Type (+/+) e.g., 500

Heterozygous (+/-) 500 and 300

Homozygous (-/-) 300

Note: The exact band sizes will depend on the

primer design and the size of the deleted exon.

Protocol 5: Validation of LINC00899 Knockout

o Breeding: Breed the identified FO founder mice with wild-type mice to establish F1
heterozygous lines. Intercross the F1 heterozygotes to generate F2 homozygous knockout

mice.
e RNA Extraction and RT-gPCR:

o lIsolate total RNA from relevant tissues (e.g., mammary gland, bone, brain) of wild-type,
heterozygous, and homozygous knockout mice.

o Perform reverse transcription followed by quantitative PCR (RT-gPCR) using primers
specific for the mouse LINC00899 transcript.

o A significant reduction or complete absence of the LINC00899 transcript in homozygous
knockout mice compared to wild-type controls confirms the successful knockout at the

RNA level.
RT-gPCR Analysis Relative LINC00899 Expression
Wild-Type (+/+) 1.0
Heterozygous (+/-) ~0.5
Homozygous (-/-) <0.1
Phenotypic Analysis
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Based on the known functions of LINC00899, the following phenotypic analyses are
recommended for the knockout mice:

Cancer Predisposition Studies:

e Tumor Induction Models: Subject the LINC00899 knockout mice and wild-type controls to
established cancer induction models relevant to the tissues where LINC00899 is expressed
(e.g., mammary tumor models). Monitor for tumor incidence, latency, and growth rate.

» Histopathological Analysis: Perform histological analysis of relevant tissues to identify any
pre-neoplastic or neoplastic lesions.

Bone Phenotyping:

e Dual-Energy X-ray Absorptiometry (DEXA): Measure bone mineral density (BMD) and bone
mineral content (BMC) in the knockout and wild-type mice at different ages.[4][5]

¢ Micro-Computed Tomography (UCT): For a more detailed analysis of bone microarchitecture,
perform pCT on isolated femurs or vertebrae.

o Histomorphometry: Perform histological analysis of bone sections to assess parameters
such as osteoblast and osteoclast numbers.

Conclusion

The generation of a LINC00899 knockout mouse model is a critical step towards understanding
its physiological and pathological roles in vivo. The detailed protocols provided in this document
offer a comprehensive guide for researchers to successfully create and validate this important
animal model. The resulting LINC00899 knockout mice will be an invaluable resource for
investigating the therapeutic potential of targeting this INncRNA in cancer and bone-related
disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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